molecular formula C19H22N2O5S B14952653 N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B14952653
M. Wt: 390.5 g/mol
InChI Key: ZJOGKUVDKWNIIB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of a benzodioxole ring, an ethyl group, and a sulfonyl-substituted glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Ethyl Group: Ethylation of the intermediate compound can be performed using ethyl halides under basic conditions.

    Amidation: The final step involves the formation of the glycinamide moiety through the reaction of the sulfonylated intermediate with glycine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The ethyl group and glycinamide moiety contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
  • N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodioxole ring and the sulfonyl group provides a unique structural framework that can interact with a variety of molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C19H22N2O5S/c1-3-21(27(23,24)16-7-4-14(2)5-8-16)12-19(22)20-11-15-6-9-17-18(10-15)26-13-25-17/h4-10H,3,11-13H2,1-2H3,(H,20,22)

InChI Key

ZJOGKUVDKWNIIB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NCC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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